molecular formula C16H21ClN2O2 B1510362 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride CAS No. 1176981-07-9

9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride

Cat. No. B1510362
CAS RN: 1176981-07-9
M. Wt: 308.8 g/mol
InChI Key: UUCJRIIXQOXHKP-UHFFFAOYSA-N
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Description

“9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride” is a chemical compound with the molecular formula C16H21ClN2O2 . It is a solid substance and its CAS number is 1176981-07-9 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H20N2O2/c19-14-10-16(11-15(20)17-14)6-8-18(9-7-16)12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,17,19,20) .

Scientific Research Applications

Chemical Synthesis and Modification

  • 9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile hydrochloride has been used in the aminomethylation reaction with primary aliphatic amines, forming various derivatives for potential applications (Khrustaleva et al., 2017).

Biological Activity and Therapeutic Potential

  • This compound, particularly its derivatives, has shown potential for treating obesity, pain, immune system, cell signaling, cardiovascular, and psychotic disorders (Blanco‐Ania et al., 2017).

Synthesis Techniques

  • 3,9-Diazaspiro[5.5]undecane derivatives have been synthesized through intramolecular spirocyclization of pyridine substrates, which shows the versatility of these compounds in chemical synthesis (Parameswarappa & Pigge, 2011).

Solid-Phase Synthesis Applications

  • The compound has been used in the microwave-assisted solid-phase synthesis of piperazines and diazaspirocycles, illustrating its applicability in advanced synthetic chemistry (Macleod et al., 2006).

Photophysical Studies

  • Diazaspiro[5.5]undecane derivatives have been synthesized for photophysical studies, solvatochromic analysis, and theoretical calculations, indicating their potential in material science and spectroscopy (Aggarwal & Khurana, 2015).

Immunomodulatory Applications

  • Certain 3,9-diazaspiro[5.5]undecane-based compounds have shown promise as γ-aminobutyric acid type A receptor antagonists with immunomodulatory effects, potentially useful in immunotherapy (Bavo et al., 2021).

Mechanism of Action

Target of Action

The primary target of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride is the γ-aminobutyric acid type A receptor (GABAAR) . GABAAR is a type of protein in the body that plays a crucial role in the nervous system. It is responsible for inhibitory neurotransmission, helping to reduce neuronal excitability and maintain balance in the brain.

Mode of Action

This compound interacts with GABAAR as a competitive antagonist . This means it binds to the same site on the receptor as the natural ligand, GABA, but without activating the receptor. As a result, it prevents GABA from binding and exerting its inhibitory effect, leading to increased neuronal excitability.

Biochemical Pathways

The antagonistic action of this compound on GABAAR affects the GABAergic pathway . This pathway is involved in various physiological processes, including mood regulation, sleep, and muscle tone. By blocking GABAAR, the compound can disrupt these processes, potentially leading to symptoms such as anxiety, insomnia, or muscle spasms.

Pharmacokinetics

The pharmacokinetics of 9-Benzyl-3,9-diazaspiro[5It is known that the compound has low cellular membrane permeability , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties. Low permeability could limit the compound’s bioavailability, reducing its ability to reach its target receptors and exert its effects.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effect on GABAAR . By blocking these receptors, the compound can increase neuronal excitability, potentially leading to various neurological symptoms.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability Additionally, factors such as pH and temperature can affect the compound’s solubility and therefore its bioavailability

Biochemical Analysis

Biochemical Properties

9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been reported to act as a potent competitive antagonist of γ-aminobutyric acid type A receptors (GABAAR), which are crucial for inhibitory neurotransmission in the central nervous system . The compound’s interaction with GABAAR involves binding to the receptor site, thereby inhibiting its activity and modulating neurotransmission. Additionally, this compound has shown low cellular membrane permeability, which may influence its bioavailability and efficacy .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its antagonistic action on GABAAR can lead to altered neuronal excitability and neurotransmitter release, impacting overall brain function . Furthermore, the compound’s interaction with cellular receptors and enzymes can result in changes in gene expression patterns, affecting cellular responses and metabolic activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves competitive inhibition of GABAAR, where it binds to the receptor site and prevents the binding of the natural ligand, γ-aminobutyric acid (GABA) . This inhibition disrupts the normal inhibitory signaling in the central nervous system, leading to altered neuronal activity. Additionally, the compound may interact with other enzymes and proteins, influencing their activity and downstream signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmosphere and specific temperature conditions (2-8°C) . Prolonged exposure to different environmental conditions may lead to its degradation, affecting its efficacy and potency. Long-term in vitro and in vivo studies are necessary to evaluate the sustained effects of this compound on cellular processes and overall organism health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating GABAAR activity and influencing neurotransmission. At higher doses, it may cause toxic or adverse effects, including neurotoxicity and disruption of normal cellular functions . Threshold effects and dose-response relationships need to be carefully studied to determine the optimal dosage for potential therapeutic applications while minimizing adverse effects.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s metabolic flux and the levels of its metabolites can influence its bioavailability and efficacy. Understanding the metabolic pathways and the enzymes involved in the metabolism of this compound can provide insights into its pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution across cellular membranes . Its localization and accumulation within different tissues can influence its therapeutic potential and toxicity. Detailed studies on the transport mechanisms and tissue distribution of this compound are essential for understanding its pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can influence its interactions with biomolecules and its overall efficacy. Investigating the subcellular distribution of this compound can provide valuable insights into its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

9-benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2.ClH/c19-14-10-16(11-15(20)17-14)6-8-18(9-7-16)12-13-4-2-1-3-5-13;/h1-5H,6-12H2,(H,17,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCJRIIXQOXHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)NC(=O)C2)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70739193
Record name 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70739193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1176981-07-9
Record name 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70739193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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